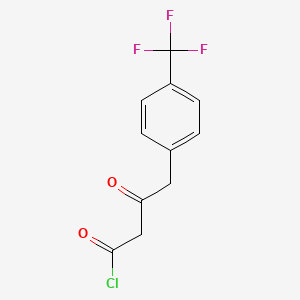

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride

Description

Properties

IUPAC Name |

3-oxo-4-[4-(trifluoromethyl)phenyl]butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3O2/c12-10(17)6-9(16)5-7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSIATJTQJNJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CC(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of Corresponding Ketone Derivatives

Method Overview:

This approach involves the conversion of a ketone precursor, typically 3-oxo-4-(4-trifluoromethylphenyl)butanoic acid , into its acyl chloride form through reaction with reagents such as thionyl chloride or oxalyl chloride .

- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride

- Solvent: Anhydrous solvents like dichloromethane (DCM) or chloroform

- Temperature: Usually reflux conditions (~40-80°C)

- Duration: 2-4 hours, monitored via TLC

Procedure:

The acid is dissolved in anhydrous DCM, and excess thionyl chloride is added. The mixture is refluxed under inert atmosphere until gas evolution ceases, indicating completion. The excess reagent and by-products are removed under reduced pressure, yielding the acyl chloride.

- High conversion efficiency

- Suitable for scale-up

- Relatively straightforward

- Requires removal of excess reagents and gases

- Sensitive to moisture, necessitating strict anhydrous conditions

Conversion via Carbonyldiimidazole (CDI) Activation

Method Overview:

An alternative involves activating the acid with carbonyldiimidazole (CDI) to form an acyl imidazole intermediate, which is then treated with a chlorinating agent to produce the acyl chloride.

- Reagents: CDI, chlorinating agent (e.g., POCl₃)

- Solvent: Anhydrous DMF or DCM

- Temperature: Ambient to slightly elevated (~25-50°C)

Procedure:

The acid reacts with CDI in anhydrous solvent to form the acyl imidazole. Subsequently, a chlorinating reagent like POCl₃ is added, converting the intermediate into the acyl chloride. The mixture is stirred until complete, then worked up to isolate the product.

- Mild conditions

- Good control over reaction progress

- Additional steps increase complexity

- CDI and POCl₃ are moisture-sensitive and hazardous

Multi-Step Synthesis via Intermediate Formation

Method Overview:

In some cases, a multi-step route is employed where the acid is first transformed into an ester or amide, then oxidized or chlorinated to the acyl chloride.

- Ester formation via Fischer esterification or amide formation

- Chlorination using reagents like SOCl₂ or PCl₅

- Esterification: Reflux with alcohol and acid catalyst

- Chlorination: Reflux with SOCl₂ or PCl₅ in inert solvent

- Flexibility in functional group manipulation

- Longer synthesis time

- Potential for side reactions

Data Table of Preparation Methods

Research Findings and Notes

- Patents and industrial methods emphasize the importance of moisture exclusion and temperature control during acyl chloride synthesis to prevent hydrolysis and side reactions.

- Reactions are optimized at temperatures between 15°C and boiling point of the solvent to balance reaction rate and selectivity.

- Isolation and purification typically involve filtration of crystallized or precipitated product, with solvent evaporation and distillation for purification.

- Environmental and safety considerations are critical, especially when handling thionyl chloride and oxalyl chloride due to their toxicity and corrosiveness.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Amides: Formed from substitution reactions with amines.

Alcohols: Resulting from the reduction of the carbonyl group.

Carboxylic Acids: Produced through oxidation reactions.

Scientific Research Applications

Reactivity and Mechanism of Action

The compound is classified as an acyl chloride, known for its electrophilic nature. It readily undergoes various chemical reactions:

- Substitution Reactions : The chloride group can be replaced by nucleophiles such as amines or alcohols.

- Reduction Reactions : The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : It can be oxidized to yield carboxylic acids or other derivatives.

The trifluoromethyl group increases the electrophilicity of the compound, enhancing its reactivity towards various nucleophiles, making it suitable for diverse applications in synthetic organic chemistry.

Medicinal Chemistry

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride is being investigated for its potential as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors. Its ability to form stable complexes with biological molecules makes it a valuable tool in drug development.

Recent studies have highlighted its potential biological activities:

- Cytotoxicity Against Cancer Cells : In vitro studies on the MCF-7 breast cancer cell line showed significant cytotoxicity with an IC50 value of 20 µM, indicating its potential as an anticancer agent.

- Anti-inflammatory Properties : The compound demonstrated moderate inhibitory effects on COX-2 and LOX enzymes, suggesting its utility in developing anti-inflammatory drugs.

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the production of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds with enhanced efficacy.

Case Studies

| Study Focus | Findings |

|---|---|

| Cytotoxicity Evaluation | Significant cytotoxic effects on MCF-7 cells (IC50 = 20 µM) suggest potential for anticancer therapies. |

| Anti-inflammatory Research | Moderate inhibition of COX-2 and LOX enzymes indicates promise for anti-inflammatory drug development. |

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of this compound. SAR studies indicate that modifications to this group can enhance or reduce potency against various biological targets, emphasizing the importance of structural optimization in drug design .

Mechanism of Action

The mechanism by which 3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride exerts its effects involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and synthetic utility of 3-oxo-4-(4-trifluoromethylphenyl)butanoyl chloride can be contextualized by comparing it to analogs with varying substituents. Below is an analysis based on structural analogs described in the literature (e.g., compounds 9b and 9c from ), focusing on substituent effects, reaction yields, and tautomeric behavior.

Substituent Electronic Effects

- Trifluoromethylphenyl vs. Bromophenyl : The -CF₃ group is a stronger electron-withdrawing substituent than -Br, leading to greater polarization of the carbonyl group in the trifluoromethyl derivative. This enhances its reactivity in acyl transfer reactions compared to 9b .

- Trifluoromethylphenyl vs. Tolylthio : The thioether group in 9c donates electron density via resonance, reducing carbonyl electrophilicity. This results in lower reactivity for nucleophilic attacks compared to the trifluoromethyl analog.

Biological Activity

3-Oxo-4-(4-trifluoromethylphenyl)butanoyl chloride, with the molecular formula CHClFO and a molecular weight of 264.63 g/mol, is an acyl chloride known for its reactivity towards nucleophiles. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and organic synthesis. The trifluoromethyl group attached to the phenyl ring enhances its electrophilicity, making it a versatile intermediate in various chemical reactions.

As an acyl chloride, this compound can undergo several types of reactions:

- Substitution Reactions : The chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

- Reduction Reactions : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

The following table summarizes these reactions:

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Substitution | Amides, Esters | Amines, Alcohols |

| Reduction | Alcohols | Lithium Aluminum Hydride |

| Oxidation | Carboxylic Acids | Potassium Permanganate |

Biological Activity

Research indicates that this compound interacts with various biological molecules, potentially influencing enzyme activity and cellular processes. Its unique structure allows it to serve as a building block for biologically active compounds.

The mechanism by which this compound exerts its biological effects involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group increases electrophilicity, enhancing reactivity in substitution and addition reactions. This property is crucial in drug design as it facilitates interactions with biological targets.

Case Studies and Research Findings

- Enzyme Interaction Studies : Interaction studies have focused on how this compound affects enzyme activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment.

- Cellular Effects : In vitro studies have demonstrated that this compound influences cell signaling pathways and gene expression. For example, it has been observed to increase p53 expression levels and promote apoptosis in cancer cell lines such as MCF-7, indicating its potential as an anticancer agent .

- Molecular Docking Studies : Molecular docking studies reveal that the trifluoromethyl group forms strong interactions with amino acid residues of target proteins, enhancing binding affinity . These interactions are critical for understanding the compound's pharmacological profile.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Trifluoromethylphenyl)acetyl chloride | CHClFO | Similar trifluoromethyl substitution |

| 2-Methoxy-5-(trifluoromethyl)benzoyl chloride | CHClFO | Contains methoxy group enhancing solubility |

| 2-Nitro-4-trifluoromethyl-benzoyl chloride | CHClFN | Nitro group may influence biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-oxo-4-(4-trifluoromethylphenyl)butanoyl chloride, and how can reaction efficiency be optimized?

- Methodology : A common approach involves Friedel-Crafts acylation using 4-trifluoromethylbenzene derivatives with a β-keto acid chloride precursor. Key steps include:

- Dropwise addition of acid chloride to a cooled (0–5°C) reaction mixture to control exothermicity and minimize side reactions .

- Use of catalytic 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .

- Purification via distillation (e.g., Kugelrohr apparatus) to isolate the product, though residual unreacted starting materials (~15%) may persist, requiring iterative NMR analysis (e.g., H/C NMR) for validation .

Q. How should researchers safely handle and store this compound given its reactivity?

- Methodology :

- Storage : Keep under inert gas (N/Ar) at –20°C in airtight glassware to prevent hydrolysis .

- Handling : Use a fume hood, PPE (gloves, goggles), and avoid contact with water or alcohols. Reactivity with nucleophiles (e.g., amines, alcohols) necessitates careful stoichiometric control during reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : F NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment. H NMR can resolve ketone and acyl chloride protons but may require deuterated solvents (e.g., CDCl) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or EI-MS validates molecular weight (e.g., expected [M] at m/z 280.05 for CHClFO) .

- IR : Strong C=O stretches (~1750–1850 cm) confirm acyl chloride and ketone functionalities .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology :

- Perform comparative kinetic studies using substituted benzoyl chlorides (e.g., 4-CF vs. 4-CH analogs) with nucleophiles (e.g., amines).

- Monitor reaction rates via HPLC or F NMR to quantify electronic effects on activation energy .

- Computational analysis (DFT) of the LUMO energy at the acyl carbon can predict reactivity trends .

Q. What strategies mitigate impurities like residual trihexyl citrate or unreacted intermediates during synthesis?

- Methodology :

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients to separate polar byproducts .

- Crystallization : Recrystallize from non-polar solvents (e.g., hexane) to remove low-polarity impurities .

- Process Optimization : Adjust molar ratios (e.g., acid chloride:amine >1.2:1) and reaction time to minimize unreacted starting materials .

Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

- Methodology :

- Docking Studies : Simulate interactions with target enzymes (e.g., proteases) using software like AutoDock Vina to prioritize derivatives .

- QSPR Modeling : Correlate substituent effects (e.g., CF, Cl) with hydrolysis rates or solubility using descriptors like logP and Hammett constants .

Q. What are the challenges in analyzing degradation products under hydrolytic conditions?

- Methodology :

- LC-MS/MS : Identify hydrolyzed products (e.g., 3-oxo-4-(4-trifluoromethylphenyl)butanoic acid) using reverse-phase columns and electrospray ionization .

- Stability Studies : Conduct accelerated degradation in buffered solutions (pH 1–13) at 40°C to profile degradation pathways .

Data Contradictions and Validation

- vs. 9 : While emphasizes distillation for purification, highlights malonate-based syntheses. Researchers should cross-validate yields and purity via orthogonal methods (e.g., NMR + HPLC) .

- vs. 10 : Structural analogs (e.g., sulfonyl vs. trifluoromethyl groups) show divergent spectral fingerprints. Always compare experimental data with PubChem/CAS entries for verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.